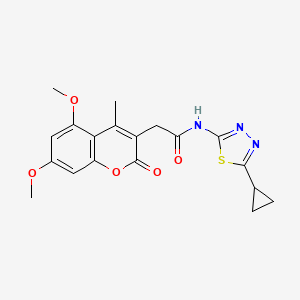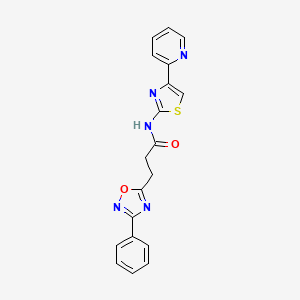![molecular formula C15H15FN2O3S B11016523 4-({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid](/img/structure/B11016523.png)
4-({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its IUPAC name is (3R)-N-tert-butoxycarbonyl-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid .
- This compound plays a crucial role in pharmaceutical research and drug development.
4-({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid: is a chemical compound with the molecular formula .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the method, which allows for the introduction of the fluorinated phenyl group. Other methods include .
Reaction Conditions: These reactions typically occur under mild conditions, using palladium catalysts and suitable bases.
Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it is synthesized in research laboratories for further studies.
Chemical Reactions Analysis
Reactions: It can undergo various reactions, including , , and .
Common Reagents and Conditions: Reagents like and are used. Conditions are often .
Major Products: The major product is the fully protected amino acid, which serves as an intermediate in subsequent reactions.
Scientific Research Applications
Chemistry: Researchers use this compound as a building block for more complex molecules.
Biology: It may be employed in peptide synthesis or as a probe for studying protein interactions.
Industry: While not directly used on an industrial scale, its derivatives contribute to drug development.
Mechanism of Action
- The exact mechanism of action for this compound depends on its derivatives. it likely involves interactions with specific receptors or enzymes .
- Further studies are needed to elucidate the precise molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other related compounds include 4-(4-fluorophenyl)butanoic acid (CAS: 589-06-0), which lacks the thiazole ring but shares the fluorinated phenyl group
Uniqueness: The thiazole ring and the tert-butoxycarbonyl (Boc) protecting group make our compound distinct.
Properties
Molecular Formula |
C15H15FN2O3S |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-[[2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C15H15FN2O3S/c1-9-13(14(21)17-8-2-3-12(19)20)22-15(18-9)10-4-6-11(16)7-5-10/h4-7H,2-3,8H2,1H3,(H,17,21)(H,19,20) |
InChI Key |
JUEBFVXBUDDKBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B11016440.png)
![4-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B11016443.png)
![1-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11016446.png)
![N-(4-(tert-butyl)thiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B11016457.png)

![(2-methyl-4-phenyl-1,3-thiazol-5-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B11016467.png)

![4-[(4-Methoxybenzyl)carbamoyl]phenyl acetate](/img/structure/B11016479.png)

![trans-N-(1H-benzimidazol-2-yl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11016488.png)
![1-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B11016489.png)
![2-(3-methoxypropyl)-1,3-dioxo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11016494.png)
![5-chloro-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B11016497.png)
![3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11016503.png)
